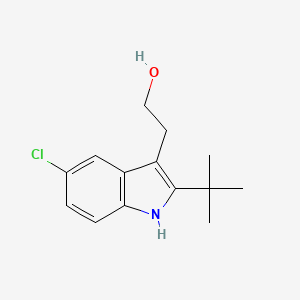
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of acetic acid (HOAc) and hydrochloric acid (HCl) under reflux . Industrial production methods may involve optimizing these conditions to increase yield and purity .
Análisis De Reacciones Químicas
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Used as a precursor for the synthesis of biologically active structures.
1H-Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
1H-Indole-3-methanol: Known for its anticancer and antimicrobial activities.
The uniqueness of 1H-Indole-3-ethanol, 5-chloro-2-(1,1-dimethylethyl)- lies in its specific structure, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
872674-49-2 |
|---|---|
Fórmula molecular |
C14H18ClNO |
Peso molecular |
251.75 g/mol |
Nombre IUPAC |
2-(2-tert-butyl-5-chloro-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H18ClNO/c1-14(2,3)13-10(6-7-17)11-8-9(15)4-5-12(11)16-13/h4-5,8,16-17H,6-7H2,1-3H3 |
Clave InChI |
XQHGHKLLYRQMLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Cl)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


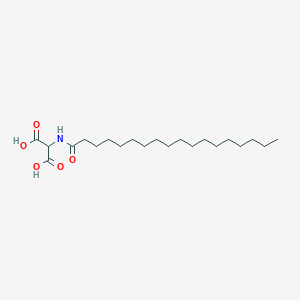
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
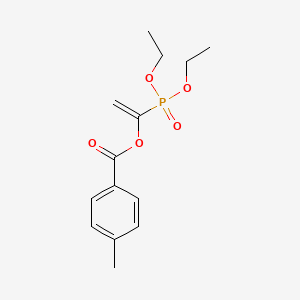
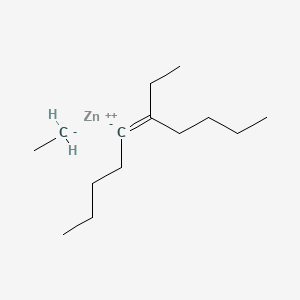
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)

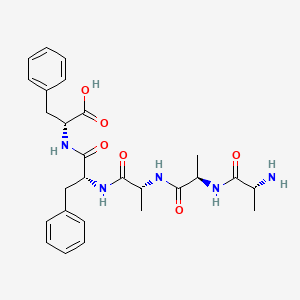
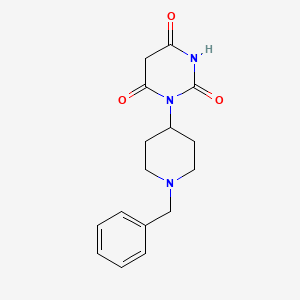
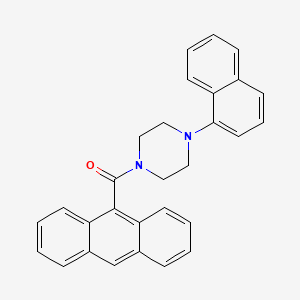
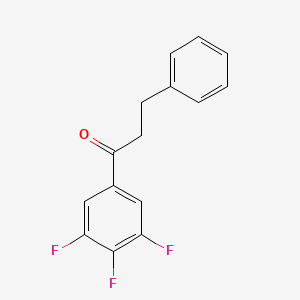
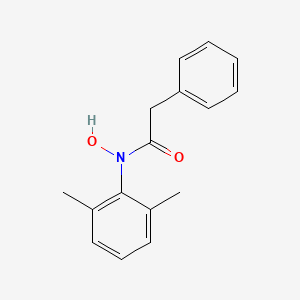
![Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12603171.png)
